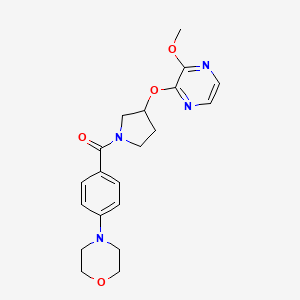

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-26-18-19(22-8-7-21-18)28-17-6-9-24(14-17)20(25)15-2-4-16(5-3-15)23-10-12-27-13-11-23/h2-5,7-8,17H,6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGMAAUTMJFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling under specific reaction conditions. One common approach involves the following steps:

Preparation of 3-Methoxypyrazine: This can be synthesized through the methoxylation of pyrazine using methanol and a suitable catalyst.

Formation of Pyrrolidine Derivative: Pyrrolidine can be functionalized with various substituents to form the desired pyrrolidine derivative.

Coupling Reaction: The methoxypyrazine and pyrrolidine derivative are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Morpholine/Pyrrolidine Motifs

Pyrrole-Derived Cannabinoids (e.g., JWH-030)

- Key Differences: Morpholine Positioning: The target compound’s morpholine is directly attached to a phenyl group in the methanone moiety, whereas cannabinoids like JWH-030 feature a morpholinoethyl side chain . Linker Flexibility: The pyrrolidinyloxy linker in the target compound introduces rigidity compared to the flexible ethyl chain in JWH-030.

- Activity Implications: highlights that cannabinoids with shorter chains (4–6 carbons) exhibit optimal CB1 receptor affinity. Pyrrole-derived cannabinoids generally show lower potency than indole analogues, suggesting that the pyrrolidine core in the target compound might also confer reduced activity compared to indole-based structures .

B. Arylpiperazine Derivatives (e.g., Compound 21 from )

- Key Differences: Core Structure: Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) uses a piperazine ring instead of pyrrolidine and a trifluoromethylphenyl group for lipophilic bulk. Electron-Withdrawing Groups: The target compound’s methoxypyrazine introduces electron-donating methoxy groups, contrasting with the electron-withdrawing trifluoromethyl group in Compound 21.

- Activity Implications :

Functional Group Substitutions

Morpholine vs. Piperazine Rings

- Morpholine: Present in the target compound and ’s pyrazole-morpholine hybrid.

- Piperazine :

Methoxypyrazine vs. Pyridine/Thiophene

- Methoxypyrazine :

- The methoxy group on pyrazine in the target compound provides steric hindrance and electron donation, which may influence π-π stacking in receptor binding.

- Pyridine/Thiophene :

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | JWH-030 (Cannabinoid) | Compound 21 (Piperazine) |

|---|---|---|---|

| Molecular Weight | ~434.45 g/mol | ~353.4 g/mol | ~354.3 g/mol |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~4.1 (high lipophilicity) | ~3.9 (high lipophilicity) |

| Hydrogen Bond Acceptors | 7 | 5 | 5 |

| Solubility | Moderate (methoxypyrazine) | Low (alkyl chain dominance) | Low (trifluoromethyl group) |

| Synthetic Complexity | High (pyrrolidinyloxy linkage) | Moderate (ethyl chain) | Moderate (piperazine-thiophene) |

- Key Observations: The target compound’s higher hydrogen bond acceptors (7 vs. Its moderate logP balances lipophilicity and solubility, contrasting with the high logP of JWH-030, which favors CNS penetration but may limit aqueous solubility .

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule that exhibits significant potential in various biological applications. This article aims to explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, alongside mechanisms of action and synthesis methods.

Structural Characteristics

The compound features a unique structural arrangement that combines several functional groups:

- Methoxypyrazine moiety : Known for its diverse biological activities.

- Pyrrolidine ring : Often associated with neuroprotective properties.

- Morpholinophenyl group : Imparts additional pharmacological potential.

Antimicrobial Activity

Compounds with similar structures have demonstrated antibacterial and antifungal properties. The presence of the methoxypyrazine group is particularly noteworthy, as pyrazine derivatives are often linked to antimicrobial effects.

| Compound | Activity |

|---|---|

| 3-Methoxypyrazine | Antimicrobial |

| 2-Methylpyridine | Neuroprotective |

| Pyrrolidine Derivatives | Anticancer |

Anticancer Potential

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the inhibition of specific pathways critical for cancer cell survival. For instance, compounds that interact with DNA or disrupt cellular metabolism can lead to apoptosis in cancer cells.

Neuroprotective Effects

The pyrrolidine component is associated with neuroprotective activity. Studies suggest that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of this compound may be attributed to its ability to bind and modulate the activity of various molecular targets:

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors which could influence signaling pathways related to pain and mood disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazine ring : Utilizing appropriate starting materials under controlled conditions.

- Methoxylation : Involves the introduction of the methoxy group using methanol and a catalyst.

- Formation of the pyrrolidine ring : Synthesized separately and linked through an ether bond.

- Final coupling with morpholinophenyl moiety : This step is crucial for achieving the desired biological activity.

Case Studies

Several studies highlight the biological potential of similar compounds:

-

Antimicrobial Efficacy :

- A study demonstrated that pyrazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.

-

Cytotoxicity Against Cancer Cells :

- Research on pyrrolidine derivatives indicated effective cytotoxicity against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.

-

Neuroprotection in Animal Models :

- Animal studies have shown that compounds similar to this compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.